3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromopropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate involves the reaction of 1,1-dioxido-1,2-benzisothiazol-3-amine with 2-bromopropanoic acid in the presence of a suitable base and solvent . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed would be derivatives of the original compound with different substituents replacing the bromine atom.
Oxidation and Reduction: These reactions would yield oxidized or reduced forms of the compound, potentially altering its biological activity and chemical properties.
Scientific Research Applications
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, although it is not intended for diagnostic or therapeutic use .
Mechanism of Action
The specific mechanism of action for 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate is not well-documented. its structure suggests that it may interact with proteins or enzymes, potentially inhibiting or modifying their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A cephalosporin used for its antibacterial effects.
CID 5479530: A cephalosporin with noted antibacterial activity.
Uniqueness
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate is unique due to its specific structure, which includes a benzisothiazole moiety and a bromopropanoate group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable tool in proteomics research and potentially other scientific fields.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4S/c1-9(14)13(17)20-8-4-7-15-12-10-5-2-3-6-11(10)21(18,19)16-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOQLIPZGXDHJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCCNC1=NS(=O)(=O)C2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OCCCNC1=NS(=O)(=O)C2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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